5-Bromouracil, TMS

Description

Contextualization of 5-Bromouracil (B15302) as a Pyrimidine (B1678525) Nucleobase Analog in Nucleic Acid Research

5-Bromouracil (5-BrU) is a synthetic derivative of the pyrimidine nucleobase uracil (B121893), distinguished by a bromine atom at the fifth carbon of the pyrimidine ring. ontosight.aiajol.info This structural modification makes it an analogue of thymine (B56734), a natural nucleobase in DNA. ontosight.aiwikipedia.org Due to this resemblance, 5-BrU can be incorporated into DNA during replication, where it typically pairs with adenine (B156593). wikipedia.orgnih.gov This substitution capability has established 5-Bromouracil as a valuable tool in molecular biology and chemical biology research, primarily for investigating the mechanisms of DNA replication and repair. ontosight.aichemimpex.com

Its role as a nucleobase analogue allows researchers to introduce a specific chemical label into DNA sequences. wikipedia.org The presence of the bromine atom, which is more electronegative than the methyl group of thymine, alters the electronic properties of the base. youtube.com This alteration is fundamental to its utility in various experimental contexts, from inducing mutations to serving as a handle for biochemical assays. chemimpex.comyoutube.com

Foundational Role of 5-Bromouracil in Probing Genetic Mechanisms and Molecular Interactions

5-Bromouracil is a well-established mutagen used to induce point mutations in DNA. wikipedia.orgnih.gov Its mutagenic activity stems from its ability to exist in different tautomeric forms. wikipedia.orgtandfonline.com While the common keto form of 5-BrU pairs with adenine, it can shift to a rarer enol or ionized form. wikipedia.org This altered form preferentially pairs with guanine (B1146940), leading to a transition mutation (an A-T base pair becomes a G-C pair) in subsequent rounds of DNA replication. wikipedia.orgrsc.org This characteristic has been instrumental in studying mutagenesis, DNA repair pathways, and the fidelity of DNA polymerases. chemimpex.comnih.gov

Beyond mutagenesis, the incorporation of 5-bromouracil into DNA increases the molecule's sensitivity to ultraviolet (UV) light. royalsocietypublishing.org Upon UV irradiation, the C-Br bond can break, forming a highly reactive uracilyl radical. royalsocietypublishing.org This radical can induce single- and double-strand breaks in the DNA backbone and facilitate cross-linking between DNA and proteins. nih.govroyalsocietypublishing.org This photosensitizing property is exploited to study DNA-protein interactions and to map the binding sites of DNA-binding proteins. nih.gov

Rationale for Trimethylsilylation in the Synthesis and Elucidation of 5-Bromouracil Derivatives

Trimethylsilylation is a chemical technique frequently employed in the synthesis and analysis of 5-bromouracil and its derivatives. This process involves the introduction of a trimethylsilyl (B98337) (TMS) group, which replaces active hydrogen atoms, such as those on the nitrogen atoms of the pyrimidine ring. cdnsciencepub.comgoogle.com The primary reasons for this derivatization are to increase the volatility and thermal stability of the compound, making it suitable for analysis by gas chromatography (GC) and mass spectrometry (MS). researchgate.netumich.edu

In organic synthesis, trimethylsilylation serves as a crucial step for protecting reactive functional groups. cdnsciencepub.comresearchgate.net By temporarily blocking the N-H groups of 5-bromouracil, chemists can perform reactions at other positions of the molecule with greater selectivity. cdnsciencepub.combeilstein-journals.org For instance, the synthesis of nucleosides, where a sugar moiety is attached to the N1 position of the base, often proceeds via a trimethylsilylated intermediate. cdnsciencepub.comgoogle.com This approach, often referred to as the silylation method, facilitates the condensation of the base with a protected sugar derivative. cdnsciencepub.combeilstein-journals.org Hexamethyldisilazane (B44280) (HMDS) is a common reagent used for this purpose. google.comresearchgate.net

The trimethylsilylated derivatives of 5-bromouracil are also essential for analytical purposes. A gas chromatography-mass spectrometry (GC-MS) method utilizing selected-ion monitoring has been developed for the quantitative determination of thymine replacement by 5-bromouracil in DNA hydrolysates. umich.edu This method relies on the analysis of the trimethylsilylated forms of the bases released after acid hydrolysis of the DNA. researchgate.net

Overview of Current Academic and Mechanistic Research Trajectories for 5-Bromouracil and its Functionalized Forms

Current research continues to explore the multifaceted nature of 5-bromouracil and its derivatives, with significant efforts in medicinal chemistry and chemical biology. One major trajectory is the development of new antiviral and anticancer agents. chemimpex.commdpi.com The ability of 5-bromouracil's nucleoside derivative, 5-bromo-2'-deoxyuridine (B1667946), to interfere with DNA synthesis is being harnessed in the design of novel chemotherapeutic strategies. wikipedia.orgchemimpex.com Furthermore, its potential as a radiosensitizer in cancer therapy is an active area of investigation, as its incorporation into DNA makes tumor cells more susceptible to radiation-induced damage. ajol.inforoyalsocietypublishing.org

Mechanistic studies are focused on understanding the intricate details of 5-bromouracil's photochemical properties and mutagenic effects. royalsocietypublishing.orgrsc.org Advanced computational and spectroscopic techniques are being used to investigate the ultrafast deactivation pathways of photoexcited 5-bromouracil and how these processes lead to the formation of the uracilyl radical. royalsocietypublishing.orgrsc.org Research is also delving into how the local DNA sequence and conformation influence the mutagenic outcome of 5-bromouracil incorporation. researchgate.net

The synthesis of novel functionalized 5-bromouracil derivatives remains a key research direction. mdpi.comresearchgate.net Chemists are exploring various coupling reactions to attach different chemical groups to the uracil ring, aiming to create compounds with tailored biological activities or to develop fluorescent probes for studying nucleic acid structure and dynamics. beilstein-journals.orgresearchgate.net These efforts are expanding the chemical toolbox available for probing and manipulating biological systems.

Table 1: Physicochemical Properties of 5-Bromouracil

| Property | Value | Reference |

| Chemical Formula | C4H3BrN2O2 | chemicalbook.com |

| Molar Mass | 190.98 g/mol | nih.gov |

| Melting Point | >300 °C | chemicalbook.com |

| Appearance | White to off-white solid/powder | nih.govfishersci.com |

| Water Solubility | Soluble | fishersci.com |

| pKa | 6.77 ± 0.10 | chemicalbook.com |

Table 2: Key Research Applications of 5-Bromouracil

| Application Area | Description | Key Findings/Uses | References |

| Mutagenesis Studies | Used as a chemical mutagen to induce A-T to G-C transition mutations. | Elucidation of mutation mechanisms and DNA repair pathways. | wikipedia.orgrsc.orgnih.gov |

| DNA-Protein Interaction | Increases UV-induced cross-linking between DNA and proteins. | Mapping protein binding sites on DNA. | nih.govroyalsocietypublishing.org |

| Cancer Research | Acts as an antimetabolite and radiosensitizer. | Its deoxyriboside derivative is used in treating neoplasms; enhances sensitivity to radiation. | ajol.infowikipedia.orgchemimpex.com |

| Antiviral Research | Interferes with viral DNA synthesis. | Shown to inhibit replication of some viruses. | chemimpex.comyoutube.com |

| Analytical Chemistry | Derivatized for GC-MS analysis. | Quantitative analysis of its incorporation into DNA. | researchgate.netumich.edu |

Structure

2D Structure

3D Structure

Properties

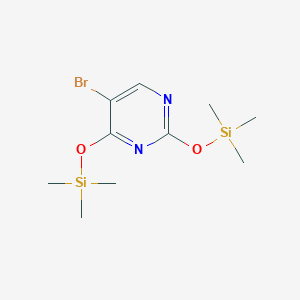

IUPAC Name |

(5-bromo-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrN2O2Si2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWXYMHPDZTFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=NC(=NC=C1Br)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrN2O2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336081 | |

| Record name | 5-Bromouracil, TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33282-64-3 | |

| Record name | 5-Bromouracil, TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 5 Bromouracil and Its Trimethylsilylated Forms

Historical and Contemporary Approaches to 5-Bromouracil (B15302) Synthesis

The synthesis of 5-bromouracil, a halogenated derivative of uracil (B121893), has been a subject of interest due to its role as an antimetabolite and a mutagenic base analog that can substitute for thymine (B56734) in DNA. wikipedia.org Historically, methods for the synthesis of 5-bromouracil often involved the direct bromination of uracil. A number of methods have been reported for the synthesis of 5-bromouracil analogs using bromine-water or bromine in various solvents like acetic anhydride (B1165640), dimethylformamide, or pyridine. cdnsciencepub.com

Contemporary methods have focused on improving yield, purity, and environmental friendliness. One modern approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in a solvent mixture of glacial acetic acid and acetic anhydride. google.comchemicalbook.com This method provides high yields and purity. For instance, reacting uracil with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in a mixture of glacial acetic acid and acetic anhydride at 50°C has been shown to produce 5-bromouracil in near-quantitative yield and high purity. chemicalbook.comgoogle.com Another green chemistry approach utilizes sodium bromide and sodium hypochlorite (B82951) as the brominating reagents in an aqueous acidic solution, offering an environmentally benign process suitable for large-scale production. google.com

The table below summarizes various synthetic approaches for 5-bromouracil.

Table 1: Comparison of Synthetic Methods for 5-Bromouracil

| Reagents | Solvent | Conditions | Yield | Purity | Reference |

| Uracil, Bromine-water | Water | Not specified | Moderate | Not specified | cdnsciencepub.com |

| Uracil, N-bromosuccinimide | Glacial acetic acid, Acetic anhydride | 55-60°C, 18-22 hours | High | Not specified | google.com |

| Uracil, 1,3-dibromo-5,5-dimethylhydantoin | Glacial acetic acid, Acetic anhydride | 50°C, 1.5 hours | 99.9% | 99.3% | chemicalbook.com |

| Uracil, Sodium bromide, Sodium hypochlorite | Water, Acidic | Not specified | High | High | google.com |

Regioselective Functionalization of the 5-Bromouracil Core

The 5-bromouracil scaffold serves as a versatile platform for the synthesis of various modified nucleosides with potential therapeutic applications. Regioselective functionalization at the nitrogen and carbon atoms of the pyrimidine (B1678525) ring is crucial for developing these analogs.

N-alkylation of 5-bromouracil is a key step in the synthesis of many nucleoside analogs. Regioselective alkylation at the N1 or N3 position can be achieved by carefully selecting the reaction conditions. For instance, N1-alkylation can be performed using a one-pot, two-step reaction involving silylation with hexamethyldisilazane (B44280) (HMDS) followed by alkylation with an alkyl halide. nih.gov Alternatively, treatment with alkyl halides in the presence of a base like potassium carbonate (K2CO3) in dimethyl sulfoxide (B87167) (DMSO) can lead to both N1- and N3-alkylated products, which can then be separated. nih.govhi.is More recent methods have explored the use of catalysts like ammonium (B1175870) sulfate (B86663) coated on hydrothermal carbon (AS@HTC) to achieve efficient and selective N-alkylation. ias.ac.in

N-glycosylation, the attachment of a sugar moiety to the nitrogen atom of the base, is fundamental to forming nucleosides. The Silyl-Hilbert-Johnson reaction is a widely used method for N-glycosylation. nih.gov This involves the reaction of a silylated heterocyclic base with a protected sugar derivative, often a glycosyl halide, in the presence of a Lewis acid catalyst like tin(IV) chloride. cdnsciencepub.com For example, trimethylsilylated 5-bromouracil can be condensed with a protected ribofuranose to yield the corresponding nucleoside. cdnsciencepub.com

The C-5 position of the uracil ring is electron-rich and susceptible to electrophilic attack. cdnsciencepub.com Electrophilic halogenation at this position is a common strategy to introduce functionality. A variety of reagents have been employed for this purpose, including molecular halogens (e.g., I2, Br2, Cl2) and N-halosuccinimides (NCS, NBS). cdnsciencepub.com The reaction conditions can be tuned to achieve high yields and selectivity. For instance, a mild and efficient method for the synthesis of 5-halogenated uracil nucleosides involves the reaction of the parent nucleoside with iodine monochloride or N-bromo(or chloro)succinimide and sodium azide. cdnsciencepub.comresearchgate.net This reaction is proposed to proceed through a 5-halo-6-azido-5,6-dihydro intermediate. cdnsciencepub.comresearchgate.net

N-Alkylation and N-Glycosylation Strategies in Nucleoside Analog Synthesis

Synthesis of Trimethylsilylated 5-Bromouracil Derivatives

Trimethylsilylation of 5-bromouracil is a critical step to enhance its solubility in organic solvents and to activate it for subsequent reactions, particularly N-glycosylation.

A common and effective method for the silylation of 5-bromouracil involves the use of hexamethyldisilazane (HMDS) in the presence of a catalytic amount of trimethylsilyl (B98337) chloride (TMS-Cl). nih.govhi.ishi.is The reaction is typically carried out by refluxing a suspension of 5-bromouracil with HMDS and a small amount of TMS-Cl in a suitable solvent like 1,2-dichloroethane (B1671644) until the mixture becomes clear, indicating the formation of the soluble silylated derivative. nih.govhi.is Other silylating agents like bis(trimethylsilyl)acetamide (BSA) can also be used. researchgate.net

The efficiency of the silylation reaction can be influenced by several factors, including the choice of silylating agent, catalyst, solvent, and reaction temperature. For the silylation of 5-bromouracil, the combination of HMDS and catalytic TMS-Cl provides a robust and high-yielding method. nih.govhi.ishi.is The reaction is typically driven to completion by heating under reflux. nih.govhi.is The resulting trimethylsilylated 5-bromouracil is often used in situ for subsequent reactions without isolation. cdnsciencepub.com For other nucleosides, extensive optimization of silylation conditions, including different silylating agents (e.g., TBDMS-Cl, TBDMS-OTf), bases, and solvents, has been explored to achieve desired regioselectivity and yield. escholarship.org While specific optimization studies for 5-bromouracil silylation are less detailed in the provided context, the general principles of silylation chemistry apply. gelest.com

Characterization of Trimethylsilylated Intermediates in Multi-step Syntheses

The transformation of 5-bromouracil into a more reactive form for nucleoside synthesis is commonly achieved through silylation. This process typically yields 2,4-bis(trimethylsilyloxy)-5-bromopyrimidine, a key intermediate whose lipophilicity and volatility make it suitable for reactions in non-polar organic solvents. bibliotekanauki.plunibas.it The silylation is generally accomplished by heating 5-bromouracil with a silylating agent such as hexamethyldisilazane (HMDS), often with a catalyst like ammonium sulfate or trimethylsilyl chloride (TMS-Cl). researchgate.netmdpi.com Other powerful silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also employed to ensure complete conversion. unibas.itirb.hr

The resulting intermediate, 2,4-bis(trimethylsilyloxy)-5-bromopyrimidine, is a colorless oil or low-melting solid that serves as the activated form of the nucleobase for subsequent glycosylation reactions. researchgate.net Characterization of this transient species is crucial to ensure the success of multi-step syntheses. Gas chromatography-mass spectrometry (GC-MS) is a primary technique used for its identification, as the silylated derivative is thermally stable and volatile. unibas.it The electron-impact (EI) mass spectra provide definitive structural information. unibas.it

While the intermediate is often generated and used in situ without isolation, its properties have been documented. mdpi.comactanaturae.ru Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are standard for characterizing related silylated pyrimidines and their subsequent products. irb.hr The characterization would involve ¹H NMR to confirm the presence of trimethylsilyl protons, ¹³C NMR for the pyrimidine ring and TMS carbons, and potentially ²⁹Si NMR as a direct probe of the silyl (B83357) groups.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 33282-64-3 | |

| Molecular Formula | C₁₀H₁₉BrN₂O₂Si₂ | |

| Molecular Weight | 335.35 g/mol | |

| Appearance | Colorless Oil / Low-Melting Solid | researchgate.net |

| Common Precursors | 5-Bromouracil, Hexamethyldisilazane (HMDS), Chlorotrimethylsilane (TMS-Cl) | |

| Key Characterization Methods | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) | unibas.itirb.hr |

Generation of 5-Bromouracil Nucleoside and Nucleotide Analogs for Biochemical Probes

5-Bromouracil and its nucleoside derivatives are invaluable tools in biochemistry and molecular biology. Their structural similarity to thymine and its corresponding nucleoside, thymidine (B127349), allows them to be incorporated into DNA. nih.gov This substitution serves as a powerful probe for studying DNA replication, repair, and cell proliferation. The bromine atom provides a unique chemical handle for detection and further chemical modification. The synthesis of these analogs, particularly 5-bromo-2'-deoxyuridine (B1667946) (BrdU), relies heavily on the activation of 5-bromouracil via trimethylsilylation.

Synthesis of 5-Bromo-2'-deoxyuridine (BrdU) and Related Derivatives

The most prevalent method for the chemical synthesis of BrdU and its derivatives is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction. wikipedia.org This reaction involves the condensation of a silylated heterocyclic base with an electrophilic sugar derivative. wikipedia.org

In this context, 5-bromouracil is first converted to its persilylated derivative, 2,4-bis(trimethylsilyloxy)-5-bromopyrimidine. researchgate.netactanaturae.ru This intermediate is then reacted with a protected 2-deoxyribose sugar, such as 1-chloro-3,5-di-O-(p-toluoyl)-2-deoxy-α-D-ribofuranose or a related acylated sugar halide. The reaction is promoted by a Lewis acid catalyst, like tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). bibliotekanauki.plwikipedia.org The coupling predominantly yields the desired β-anomer due to neighboring group participation from the acyl group at the C2 position of the sugar, although some α-anomer may also be formed. wikipedia.org A final deprotection step to remove the sugar hydroxyl-protecting groups affords BrdU.

| Component | Role | Example(s) |

|---|---|---|

| Pyrimidine Base | Nucleobase source | 5-Bromouracil |

| Silylating Agent | Activates the pyrimidine base | HMDS, BSA, BSTFA |

| Activated Intermediate | Nucleophilic coupling partner | 2,4-bis(trimethylsilyloxy)-5-bromopyrimidine |

| Glycosyl Donor | Electrophilic sugar source | 1-chloro-3,5-di-O-(p-toluoyl)-2-deoxy-α-D-ribofuranose |

| Catalyst | Promotes the C-N bond formation | SnCl₄, TMSOTf |

Alternatively, BrdU can be synthesized enzymatically. For instance, radiolabeled BrdU has been prepared from 5-bromouracil and a deoxyribosyl donor like 2'-deoxyguanosine (B1662781) using the enzyme trans-N-deoxyribosylase. cas.cz This method is particularly useful for preparing isotopically labeled probes for metabolic studies. cas.cz

Synthetic Pathways for Phenoxazine (B87303) Nucleoside Derivatives of 5-Bromouracil

Phenoxazine-based nucleosides are of significant interest as fluorescent probes and potential antiviral agents. nih.govresearchgate.net Their synthesis can be achieved through pathways that utilize 5-bromouracil or its derivatives as key starting materials.

One direct approach involves the construction of the phenoxazine core from the base itself. In this method, 5-bromouracil is condensed with an aminophenol, such as 2-aminophenol (B121084) or 2-aminothiophenol, typically by heating in a high-boiling point solvent like ethylene (B1197577) glycol. skemman.isdu.edu This is followed by an acid-catalyzed intramolecular cyclization to form the tricyclic phenoxazine (or related phenothiazine) base. skemman.is This newly formed fluorescent base can then be subjected to a silyl-Hilbert-Johnson reaction with a protected sugar to yield the final phenoxazine nucleoside.

A second major strategy involves building the phenoxazine ring onto a pre-existing 5-bromouracil nucleoside. The synthesis often starts with a derivative such as 1-(2-hydroxyethoxymethyl)-5-bromouracil or a protected 5-bromo-2'-deoxyuridine. nih.govresearchgate.net The C4 carbonyl group of the uracil ring is activated, for example, by conversion to a 4-chloro or 4-(1,2,4-triazol-1-yl) derivative. nih.gov This activated nucleoside is then reacted with a substituted 2-aminophenol. The subsequent intramolecular cyclization, often promoted by a base like triethylamine (B128534) (TEA), results in the formation of the 1,3-diaza-2-oxophenoxazine (B1259096) ring system, yielding the target nucleoside analog. nih.gov

| Strategy | Key Steps | 5-Bromouracil Starting Material |

|---|---|---|

| Build Phenoxazine Base First | 1. Condensation of 5-bromouracil with 2-aminophenol/thiophenol. 2. Acid-catalyzed cyclization. 3. Silyl-Hilbert-Johnson glycosylation of the new base. | 5-Bromouracil |

| Build Phenoxazine onto Nucleoside | 1. Activation of C4 position of a 5-bromouracil nucleoside. 2. Reaction with a substituted 2-aminophenol. 3. Base-promoted intramolecular cyclization. | 5-Bromo-2'-deoxyuridine or other 5-bromouracil nucleosides |

Advanced Spectroscopic and Structural Elucidation of 5 Bromouracil and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis of 5-Bromouracil (B15302) and Functionalized Analogs

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. In 5-Bromouracil, the proton on the pyrimidine (B1678525) ring (H-6) exhibits a characteristic signal. In a dimethyl sulfoxide (B87167) (DMSO-d6) solvent, this aromatic proton signal typically appears in the range of 7.00–8.00 ppm. ajol.info The N(1)-H and N(3)-H protons are also observable, with the N(1)-H signal appearing around 11.13 ppm in free 5-Bromouracil. ajol.info

Functionalization of the 5-Bromouracil core, for instance, through the condensation with methanesulfonyl chloride to form 5-bromo-1-mesyluracil, will lead to predictable shifts in the NMR spectrum, reflecting the altered electronic distribution within the molecule. researchgate.net

Interactive Table 1: ¹H NMR Chemical Shifts (δ) for 5-Bromouracil in DMSO-d6

| Proton | Chemical Shift (ppm) |

| H-6 | ~8.0 |

| N(1)-H | ~11.13 |

| N(3)-H | ~11.4 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Pyrimidine Ring Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of a molecule. Each unique carbon atom in 5-Bromouracil gives a distinct signal, allowing for the characterization of the pyrimidine ring. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbon atom bonded to the bromine (C-5) will be significantly affected, as will the carbonyl carbons (C-2 and C-4). nih.govchemicalbook.com

Interactive Table 2: Representative ¹³C NMR Chemical Shifts (δ) for 5-Bromouracil

| Carbon Atom | Chemical Shift (ppm) |

| C-2 (Carbonyl) | ~150 |

| C-4 (Carbonyl) | ~159 |

| C-5 | ~97 |

| C-6 | ~142 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Application of Trimethylsilane (TMS) as an Internal Reference in NMR Studies

Tetramethylsilane (TMS), with the chemical formula Si(CH₃)₄, is the universally accepted internal standard for NMR spectroscopy, particularly for samples dissolved in organic solvents. acs.orgembibe.com Its utility stems from several key properties:

Chemical Inertness: TMS is largely unreactive with most organic compounds, ensuring it does not interfere with the sample being analyzed. acs.org

Signal Singularity: All twelve protons in TMS are chemically and magnetically equivalent, producing a single, sharp resonance signal. embibe.comstackexchange.com This makes it easily identifiable in the spectrum.

Distinct Chemical Shift: The protons in TMS are highly shielded by the silicon atom, causing them to resonate at a high magnetic field. acs.org By convention, the chemical shift of the TMS signal is set to 0.0 ppm, providing a reference point against which all other proton signals in the sample are measured. acs.orgstackexchange.com

Volatility: TMS is a volatile liquid, which allows for its easy removal from the sample after analysis. acs.org

While highly effective for organic solvents, the low water solubility of TMS makes it unsuitable for aqueous samples, where standards like DSS are used instead. stackexchange.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) and Collision-Induced Dissociation (CID) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and various fragment ions. For 5-Bromouracil, EI mass spectrometry can lead to the cleavage of the pyrimidine ring. researchgate.net

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce fragmentation of a selected precursor ion. nih.gov The precursor ion is isolated and then collided with a neutral gas, causing it to break apart into product ions. This method is crucial for detailed structural analysis and for differentiating isomers. rsc.orgontobee.org

Fragmentation Pathways of Silylated 5-Bromouracil and its Alkoxy Derivatives

The silylation of 5-Bromouracil, often with reagents like bis(trimethylsilyl)acetamide (BSA), is a common derivatization technique used to increase its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnih.gov The mass spectra of silylated pyrimidines exhibit characteristic fragmentation patterns.

In the mass spectrometry of trimethylsilyl (B98337) derivatives of nucleosides, fragmentation often involves the base and sugar moieties. For silylated uracil (B121893) derivatives, fragmentation products analogous to those from silylated uracil itself are observed. umich.edu The presence of the bromine atom in 5-Bromouracil will influence the fragmentation, often leading to the loss of a bromine radical or HBr.

For 2,4-dialkoxy-5-bromopyrimidines, fragmentation under EI conditions typically initiates at the alkoxy substituents on the pyrimidine ring rather than causing immediate ring cleavage. researchgate.net The study of these fragmentation pathways provides valuable information for the structural identification of modified pyrimidine nucleobases.

Quantitative Analysis of 5-Bromouracil Incorporation into Macromolecules via GC/MS

Gas chromatography-mass spectrometry (GC/MS) provides a sensitive and quantitative method for determining the extent of 5-bromouracil (5-BrU) incorporation into macromolecules like DNA. nih.gov This technique is crucial for assessing the presence of this thymine (B56734) analog in biological samples, which is significant in research fields such as cancer therapy and radiosensitization. nih.govumich.edu

The analytical procedure begins with the extraction of the macromolecule (e.g., DNA) from the cells, which can be as few as 100,000 cells. nih.gov The DNA is then subjected to enzymatic hydrolysis, which breaks it down into its constituent nucleobases, releasing both thymine and any incorporated 5-bromouracil. nih.govnih.gov

Prior to GC/MS analysis, the released bases undergo a critical derivatization step to increase their volatility and thermal stability for gas chromatography. nih.govunibas.it This is commonly achieved through silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used. nih.govresearch-solution.comrestek.com This reaction converts the polar functional groups of 5-bromouracil into their trimethylsilyl (TMS) derivatives, which are more amenable to GC analysis. unibas.itcapes.gov.br The mass spectra of these TMS derivatives are well-characterized and useful for structural identification. unibas.it

Once derivatized, the sample is injected into the GC/MS system. The gas chromatograph separates the different derivatized bases based on their retention times. The mass spectrometer then detects and quantifies the separated compounds. nih.gov By using selected-ion monitoring (SIM), the instrument can be set to detect specific mass fragments characteristic of derivatized thymine and 5-bromouracil, providing high specificity and sensitivity. nih.gov Internal standards, such as 5-chlorouracil (B11105) or 5-iodouracil, are often added to the sample to ensure accurate quantification. nih.gov This GC/MS method can detect as little as 1% replacement of thymine by 5-bromouracil in a 1-microgram DNA sample. nih.govumich.edu The response for 5-BrU has been shown to be linear over a range of 1.3-52 ng per sample with high accuracy. nih.gov

Table 1: Key Methodological Aspects of GC/MS for 5-Bromouracil Quantification

| Analytical Step | Description | Key Reagents/Parameters | Reference |

|---|---|---|---|

| Sample Preparation | Extraction and enzymatic hydrolysis of DNA to release nucleobases. | DNA from ~10⁵ cells | nih.gov |

| Derivatization | Conversion of nucleobases to volatile trimethylsilyl (TMS) derivatives. | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | nih.gov |

| Separation & Detection | Gas chromatography for separation followed by mass spectrometry for detection. | Selected-Ion Monitoring (SIM) | nih.gov |

| Quantification | Measurement of 5-BrU relative to thymine using internal standards. | 5-chlorouracil, 5-iodouracil | nih.gov |

| Sensitivity | The method can detect low levels of thymine replacement. | 1% replacement in 1 µg DNA | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic structure of 5-bromouracil. The UV spectrum of 5-bromouracil in aqueous solution is characterized by a strong absorption band in the ultraviolet region. researchgate.net This absorption is primarily attributed to π-π* electronic transitions within the conjugated π-system of the pyrimidine ring. researchgate.netlibretexts.org The position of the maximum absorbance (λmax) for 5-bromouracil is observed at approximately 277 nm, which is red-shifted compared to the λmax of unsubstituted uracil (~258 nm). researchgate.net This shift is due to the influence of the bromine atom, an auxochrome, on the electronic energy levels of the pyrimidine ring. The specific λmax can be influenced by solvent effects. researchgate.net

The electronic π-π* transitions of 5-bromouracil are sensitive to its chemical environment, particularly upon coordination with metal ions. ajol.infoekb.eg When 5-bromouracil acts as a ligand, typically as a mononegative bidentate donor, it forms complexes with various metal ions. ajol.infoekb.eg This coordination alters the electronic distribution and geometry of the pyrimidine ring.

The interaction between the metal ion and the ligand can lead to a shift in the energy of the π and π* molecular orbitals. walshmedicalmedia.com Consequently, the energy required for the π-π* transition changes, which is observable as a shift in the λmax in the UV-Vis spectrum. walshmedicalmedia.com In many complexes, coordination to a metal ion leads to a bathochromic (red) shift, moving the absorption band to a longer wavelength. walshmedicalmedia.com This shift indicates a reduction in the energy gap between the π and π* orbitals and confirms the formation of a metal-ligand complex. walshmedicalmedia.comresearchgate.net The study of these spectral shifts provides valuable information about the binding sites and the nature of the coordination between 5-bromouracil and metal ions. ajol.info

Table 2: UV-Vis Absorption Maxima (λmax) for π-π* Transitions of 5-Bromouracil and its Metal Complexes

| Compound | λmax (nm) | Transition | Reference |

|---|---|---|---|

| 5-Bromouracil (Free Ligand) | ~277 | π-π | researchgate.net |

| Co(II)-5-Bromouracil Complex | 280 | π-π | ajol.info |

| Ni(II)-5-Bromouracil Complex | 282 | π-π | ajol.info |

| Cu(II)-5-Bromouracil Complex | 285 | π-π | ajol.info |

| Mn(II)-5-Bromouracil Complex | 281 | π-π* | ajol.info |

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomeric Studies

Infrared (IR) spectroscopy is a powerful tool for the structural characterization of 5-bromouracil, providing detailed insights into its functional groups and tautomeric equilibrium. aip.orgasianpubs.org The IR spectrum of 5-bromouracil displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Studies using low-temperature matrix isolation Fourier-transform infrared (FTIR) spectroscopy have shown that 5-bromouracil exists almost exclusively in the diketo tautomeric form. aip.orgresearchgate.net The evidence for this is the presence of strong absorption bands in the carbonyl (C=O) stretching region. asianpubs.org In the solid phase, a strong, broad band characteristic of the C(4)=O stretch appears around 1677 cm⁻¹, while a shoulder corresponding to the C(2)=O stretch is observed at 1617 cm⁻¹. ajol.info In an argon matrix, these C=O stretching wavenumbers are shifted to 1729 cm⁻¹ and 1761 cm⁻¹. asianpubs.org The N-H stretching vibrations are typically assigned to weaker bands at higher frequencies, around 3360 cm⁻¹ for N(3)-H and 3168 cm⁻¹ for N(1)-H. ajol.info The population of minor hydroxy-enol tautomers has been determined to be less than 0.2% in low-temperature matrices. aip.orgresearchgate.net

The IR spectrum of 5-bromouracil can be complicated by Fermi resonance, which causes the appearance of additional absorption bands, notably in the C=O stretching region (~1710 cm⁻¹) and at lower deformation vibration frequencies. aip.orgresearchgate.net Furthermore, upon coordination with metal ions through the carbonyl oxygens, the C=O stretching frequency shifts to a lower wavenumber (in the range of 1611–1640 cm⁻¹), which serves as direct evidence of the metal-ligand interaction. ajol.info

Table 3: Characteristic Infrared Absorption Frequencies for 5-Bromouracil

| Vibrational Mode | Frequency (cm⁻¹) (Free Ligand) | Frequency (cm⁻¹) (Metal Complex) | Assignment | Reference |

|---|---|---|---|---|

| ν(N-H) | 3360, 3168 | - | N(3)-H and N(1)-H stretching | ajol.info |

| ν(C=O) | ~1677, 1617 (solid) | 1611 - 1640 | C(4)=O and C(2)=O stretching | ajol.info |

| ν(C=O) | 1761, 1729 (Ar matrix) | - | C=O stretching | asianpubs.org |

| Fermi Resonance Bands | ~1710, 1297, 1093, 901 | - | Coupled C=O and deformation vibrations | aip.org |

Time-Resolved Spectroscopy for Photophysical Dynamics

The fate of 5-bromouracil following absorption of UV light is governed by a series of ultrafast photophysical processes. These dynamics are investigated using advanced time-resolved spectroscopic techniques, which can track the evolution of the molecule through different electronic states on a femtosecond (10⁻¹⁵ s) timescale. rsc.orgrsc.org

Femtosecond time-resolved photoelectron spectroscopy (TRPES) using an extreme ultraviolet (XUV) probe is a state-of-the-art method to map the photo-relaxation dynamics of 5-bromouracil in solution. rsc.orgrsc.orgresearchgate.net In these experiments, a UV pump pulse (e.g., at 4.66 eV) excites the molecule to its first bright singlet excited state, the ¹ππ* state. rsc.orgchemrxiv.org A time-delayed XUV probe pulse (e.g., at 21.7 eV) then ionizes the molecule, and the kinetic energy of the ejected photoelectrons is measured. rsc.org By varying the delay time between the pump and probe pulses, it is possible to follow the population of the excited states as they evolve over time.

Upon excitation to the ¹ππ* state, 5-bromouracil exhibits extremely rapid relaxation. rsc.orgrsc.org The XUV-TRPES experiments have successfully differentiated the evolution from the initially populated ¹ππ* state to a lower-lying intermediate electronic state within a timescale of approximately 100 fs. rsc.orgchemrxiv.org This intermediate state subsequently decays, disappearing within about 200 fs. rsc.orgchemrxiv.org

The ultrafast decay of photoexcited 5-bromouracil is facilitated by non-adiabatic relaxation pathways, which involve transitions between different electronic potential energy surfaces. Computational studies and experimental results identify the key intermediate state populated after initial excitation as the ¹πσ* state. rsc.orgx-mol.com The transition from the bright ¹ππ* state to this dark ¹πσ* state is proposed to occur through a conical intersection, a point where the two potential energy surfaces meet. rsc.orgx-mol.com

Following population of the ¹πσ* state, the molecule rapidly relaxes to the S₀ ground state. rsc.orgchemrxiv.org In addition to this pathway, theoretical calculations suggest that a direct, efficient relaxation from the ¹ππ* state back to the ground state via a ¹ππ*/S₀ conical intersection is a predominant deactivation channel, especially in the gas phase. royalsocietypublishing.orgroyalsocietypublishing.orgchemrxiv.org

The relaxation dynamics of 5-bromouracil differ significantly from its parent compound, thymine. For 5-bromouracil in an aqueous environment, the formation of a ¹nπ* state or a long-lived triplet state, which are known decay channels for thymine, is not observed. rsc.orgx-mol.com This is attributed to a much larger energy gap between the ¹ππ* and ¹nπ* states in 5-bromouracil, making the transition between them unlikely. rsc.orgchemrxiv.org

The ¹πσ* state is known to be repulsive along the C-Br bond coordinate, suggesting that its population could lead to C-Br bond cleavage and the formation of a reactive uracilyl radical. rsc.orgroyalsocietypublishing.org However, experimental studies in solution show a low quantum yield for this dissociation. rsc.org This is explained by a solvent caging effect, where the surrounding solvent molecules trap the dissociating fragments, promoting their recombination and internal conversion to a hot S₀ ground state molecule on a picosecond timescale. rsc.org

Table 4: Summary of Photophysical Relaxation Pathways for Photoexcited 5-Bromouracil

| Process | Initial State | Final/Intermediate State | Mechanism | Timescale | Reference |

|---|---|---|---|---|---|

| Initial Excitation | S₀ | ¹ππ | UV Photon Absorption (4.66 eV) | Instantaneous | rsc.orgrsc.org |

| Internal Conversion | ¹ππ | ¹πσ | ¹ππ/¹πσ* Conical Intersection | ~100 fs | rsc.orgx-mol.com |

| Ground State Recovery | ¹πσ | S₀ | Internal Conversion | Disappears within ~200 fs | rsc.orgchemrxiv.org |

| Direct Ground State Recovery | ¹ππ | S₀ | ¹ππ*/S₀ Conical Intersection | Ultrafast | royalsocietypublishing.orgroyalsocietypublishing.orgchemrxiv.org |

| Vibrational Cooling | Hot S₀ | S₀ | Solvent-mediated energy dissipation | ~1.5 - 2 ps | rsc.org |

Molecular Mechanisms of 5 Bromouracil in Nucleic Acid Systems

Tautomeric Equilibria and their Influence on Molecular Interactions

5-Bromouracil (B15302) (5-BrU), a halogenated derivative of uracil (B121893), is a notable base analog of thymine (B56734). wikipedia.org Its biological activity, particularly its mutagenic nature, is intrinsically linked to its ability to exist in different structural forms, known as tautomers.

Keto-Enol Tautomerism and Ionized Forms of 5-Bromouracil

Like other pyrimidine (B1678525) bases, 5-Bromouracil can exist in different tautomeric forms, primarily the keto and enol forms. wikipedia.orgyoutube.com The keto form is the predominant and more stable tautomer under normal physiological conditions. utk.edu In this configuration, 5-BrU is structurally analogous to thymine and can pair with adenine (B156593) during DNA replication. wikipedia.orgmun.ca

However, 5-BrU can undergo a tautomeric shift to its "rare" enol form (specifically, the O4-hydroxy tautomer). rsc.org This structural rearrangement involves the migration of a proton. utk.edu The enol tautomer of 5-BrU mimics the hydrogen-bonding pattern of cytosine, leading to mispairing with guanine (B1146940). rsc.org

In addition to the neutral keto and enol forms, 5-Bromouracil can also exist in an ionized state. wikipedia.org At alkaline pH, the hydrogen atom at the N(3) position can be removed, forming an anion. fu-berlin.de This ionized form is also complementary to guanine and contributes to its mutagenic potential. wikipedia.org The pKa value, which indicates the acidity of the N(3) proton, is a critical factor in determining the proportion of the ionized form at a given pH. The substitution of the electron-withdrawing bromine atom at the C5 position lowers the pKa of 5-bromouracil compared to thymine, making it more prone to ionization. nih.gov

Table 1: Tautomeric Forms and Ionized State of 5-Bromouracil

| Form | Pairing Partner | Consequence |

| Keto Tautomer | Adenine (A) | Normal base pairing, incorporation into DNA opposite adenine. wikipedia.orgmun.ca |

| Enol Tautomer | Guanine (G) | Mispairing, leading to A-T to G-C transition mutations. rsc.org |

| Ionized Form | Guanine (G) | Mispairing, contributing to A-T to G-C transition mutations. wikipedia.org |

This table summarizes the different forms of 5-Bromouracil and their base pairing properties, which are fundamental to its mutagenic action.

Impact of Bromine Substitution on Tautomeric Stability and Hydrogen Bonding Affinity

The substitution of the methyl group of thymine with a bromine atom at the 5-position significantly influences the electronic properties and, consequently, the tautomeric equilibrium and hydrogen bonding characteristics of the molecule. The bromine atom is more electronegative than a methyl group, which increases the acidity of the N(3) proton. nih.gov This heightened acidity facilitates the tautomeric shift from the keto to the enol form and also promotes the formation of the ionized species. utk.eduwikilectures.eu

The increased propensity to exist in the enol or ionized form enhances 5-BrU's ability to mispair with guanine. wikipedia.orgrsc.org The enol tautomer of 5-BrU can form three hydrogen bonds with guanine, creating a stable, albeit incorrect, base pair that can be accommodated within the DNA double helix. utk.edumun.ca Furthermore, the bromine substituent itself can influence intermolecular interactions. It has been suggested that bromine can enhance stacking interactions with adjacent bases, which might contribute to stabilizing mispairs within the DNA structure. rsc.org The substitution of bromine for the methyl group has a minimal steric effect on binding affinity, as the van der Waals radius of bromine (1.95 Å) is very similar to that of a methyl group (1.99 Å). glenresearch.com

Mechanisms of DNA Incorporation and Interaction

The mutagenic effects of 5-Bromouracil are contingent upon its incorporation into the DNA strand. This process is facilitated by its structural similarity to thymine, allowing it to enter the cellular machinery of DNA replication and repair.

Mimicry and Competitive Binding with Thymine during DNA Replication

5-Bromouracil, in its common keto form, acts as a structural analog or mimic of thymine. utk.eduontosight.ai This resemblance allows it to be recognized by DNA polymerases as if it were thymine. During DNA replication, 5-bromodeoxyuridine triphosphate (the deoxynucleoside triphosphate form of 5-BrU) can compete with thymidine (B127349) triphosphate for the active site of DNA polymerase when pairing with an adenine base on the template strand. wikipedia.org Once incorporated, it becomes an integral part of the DNA sequence. rsc.org

Enzymatic Transformation and Incorporation Pathways (e.g., Thymidine Phosphorylase)

For 5-Bromouracil to be incorporated into DNA, it must first be converted into its deoxynucleoside form, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), and then phosphorylated to its triphosphate form (BrdUTP). A key enzyme in this pathway is thymidine phosphorylase. This enzyme catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. researchgate.net Thymidine phosphorylase can also act on 5-Bromouracil, converting it to BrdU. nih.gov Subsequent phosphorylation by kinases leads to the formation of BrdUTP, the substrate for DNA polymerase. cas.cz It has been shown that 5-bromouracil itself is a competitive inhibitor of thymidine phosphorylase. doi.org

Table 2: Key Enzymes in the Incorporation Pathway of 5-Bromouracil

| Enzyme | Role | Substrate(s) | Product(s) |

| Thymidine Phosphorylase | Converts the base into its deoxynucleoside form. | 5-Bromouracil, 2-deoxyribose-1-phosphate | 5-bromo-2'-deoxyuridine (BrdU), Phosphate (B84403) |

| Kinases | Phosphorylate the deoxynucleoside to its triphosphate form. cas.cz | 5-bromo-2'-deoxyuridine (BrdU) | 5-bromo-2'-deoxyuridine triphosphate (BrdUTP) |

| DNA Polymerase | Incorporates the triphosphate form into the growing DNA strand. wikipedia.org | 5-bromo-2'-deoxyuridine triphosphate (BrdUTP) | DNA strand containing 5-Bromouracil |

This table outlines the enzymatic steps required for the activation and incorporation of 5-Bromouracil into DNA.

Molecular Basis of Mutagenesis and Genetic Instability

The incorporation of 5-Bromouracil into DNA is the initiating event for its mutagenic activity. The subsequent genetic instability arises from the tautomeric shifts that lead to errors during subsequent rounds of DNA replication.

The primary mutagenic outcome of 5-BrU incorporation is the induction of point mutations, specifically base-pair transitions. wikipedia.org This can occur through two main pathways:

Incorporation Error: If 5-BrU is in its rare enol or ionized form at the moment of replication, it can be mistakenly incorporated opposite a guanine in the template strand. In subsequent replication rounds, this incorporated 5-BrU (now likely in its common keto form) will correctly pair with adenine, leading to a G-C to A-T transition. wikipedia.orgyoutube.com

Replication Error: More commonly, 5-BrU is first incorporated in its keto form opposite an adenine. wikipedia.org If, during a subsequent round of replication, this incorporated 5-BrU shifts to its enol or ionized form, it will then pair with guanine instead of adenine. youtube.comyoutube.com The DNA polymerase will insert a guanine into the new strand. In the next replication cycle, this guanine will correctly pair with a cytosine, completing an A-T to G-C transition. wikipedia.orgyoutube.com

This ability of 5-BrU to induce mutations in both directions (A-T to G-C and G-C to A-T) underscores its potent mutagenic nature. wikipedia.org The increased frequency of tautomerization compared to thymine is the fundamental reason for its higher mutagenic activity. pnas.org Research has shown that the mutagenic effect of 5-bromouracil is not a random enhancement of spontaneous mutations but is specific to its chemical properties and interactions within the DNA. caltech.edu

Induction of Point Mutations via Base Substitution (A-T to G-C and G-C to A-T Transitions)

5-Bromouracil (5-BrU) is a halogenated derivative of uracil and acts as a base analog, primarily substituting for thymine in DNA. wikipedia.orgnih.gov Its mutagenic effects stem from its ability to induce point mutations through base substitutions. wikipedia.orgnih.gov This occurs via two main pathways: the transition of an adenine-thymine (A-T) base pair to a guanine-cytosine (G-C) pair, and the reverse transition from G-C to A-T. wikipedia.orgramauniversity.ac.in

The key to 5-BrU's mutagenicity lies in its tautomeric forms. wikipedia.org It exists in three forms: a common keto form and rarer enol and ionized forms. wikipedia.orgramauniversity.ac.in The keto form of 5-BrU behaves similarly to thymine and pairs with adenine. wikipedia.orgramauniversity.ac.in However, due to the electronegativity of the bromine atom, 5-BrU is more prone to exist in the enol tautomer form compared to thymine. youtube.com

A-T to G-C Transition: This transition occurs when 5-BrU is incorporated into DNA opposite adenine during replication. ramauniversity.ac.in If the incorporated 5-BrU shifts to its enol or ionized form during a subsequent round of replication, it can mispair with guanine. wikipedia.orgbrainly.com In the following replication cycle, this guanine will then pair with cytosine, completing the transition from an A-T pair to a G-C pair. ramauniversity.ac.in

G-C to A-T Transition: Conversely, if an incoming 5-BrU molecule is in its enol form, it can be incorporated opposite a guanine in the template strand. ramauniversity.ac.inmacmillanusa.com In the next round of replication, this 5-BrU will likely return to its more stable keto form and pair with adenine. macmillanusa.com This adenine will then pair with thymine in a subsequent replication, finalizing the G-C to A-T transition. ramauniversity.ac.inmacmillanusa.com

Theoretical studies have shown that the possibility of tautomerism from 5-BrU to its enol form (BrU) is significantly higher than that of uracil to its enol form. nih.govacs.org Furthermore, this enol form of 5-BrU (BrU) has a greater tendency to pair with guanine. nih.govacs.org

Role of Mispairing with Guanine in Mutagenic Events

The mispairing of 5-bromouracil (5-BrU) with guanine is a cornerstone of its mutagenic activity. acs.org While in its common keto form, 5-BrU pairs with adenine, its ability to adopt a rare enol tautomer allows it to form a stable, albeit incorrect, base pair with guanine. ramauniversity.ac.inbrainly.com This mispairing event is the critical first step in the induction of A-T to G-C transition mutations. ramauniversity.ac.in

The structural basis for this mispairing can be a "wobble" base pair, where the hydrogen bonding pattern deviates from the standard Watson-Crick geometry. researchgate.netnih.govoup.com In this wobble conformation, both 5-BrU and guanine can remain in their major tautomeric forms. researchgate.netoup.com Nuclear magnetic resonance (NMR) studies have shown that at physiological pH, a wobble geometry is the predominant form for a 5-BrU-guanine pair within a DNA helix. nih.gov As the pH increases, an ionized form of the 5-BrU-guanine pair in a Watson-Crick-like geometry becomes more prevalent. nih.gov

The stability of the 5-BrU-guanine mispair is a key factor in its mutagenicity. Ab initio calculations have revealed that while the energy released in the formation of a guanine-5-bromouracil (G-BrU) pair is similar to that of a guanine-uracil (G-U) pair, the enol form of 5-BrU (BrU) pairs with guanine more readily than the enol form of uracil (U). acs.org This enhanced stability of the G-BrU* mispair increases the likelihood of the mutation becoming fixed in the DNA sequence during subsequent rounds of replication. nih.govacs.org

Formation and Processing of Premutational Lesions (e.g., Dehalogenation, Apurinic/Apyrimidinic Sites)

The mutagenic effects of 5-bromouracil (5-BrU) are not solely due to mispairing during replication. The incorporated 5-BrU can also lead to the formation of premutational lesions in the DNA, which are then processed by the cell's repair machinery, sometimes in an error-prone manner. nih.gov

A significant premutational lesion arises from the dehalogenation of incorporated 5-BrU residues. nih.govnih.gov This process results in the formation of uracil within the DNA strand. nih.govnih.gov This uracil is recognized as an abnormal base in DNA and is targeted by the DNA repair machinery. nih.gov

The presence of uracil in DNA triggers its removal by the enzyme uracil-DNA glycosylase. nih.govnih.gov This enzyme cleaves the glycosidic bond between the uracil base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site, which is a gap in the DNA where a base is missing. nih.govnih.gov These AP sites are critical intermediates in 5-BrU-induced mutagenesis. nih.gov

The formation of these lesions can be detected by observing changes in the secondary structure of the DNA, such as the appearance of single-stranded regions that are susceptible to endonuclease S1. nih.gov The number of uracil residues and, consequently, AP sites, is related to the extent of DNA damage. nih.gov During the repair process that accompanies the reactivation of cells previously inactivated by 5-BrU, the number of these uracil residues decreases. nih.gov

Interplay with DNA Repair Systems (e.g., Uracil-DNA Glycosylase, AP Endonucleases)

The premutational lesions created by the incorporation of 5-bromouracil (5-BrU) are substrates for various DNA repair systems. The interaction between these lesions and the repair enzymes is a critical determinant of whether the initial damage leads to a permanent mutation.

As mentioned previously, the dehalogenation of incorporated 5-BrU to uracil is a key event. nih.govnih.gov This uracil is promptly recognized and excised by Uracil-DNA Glycosylase , initiating the base excision repair (BER) pathway. nih.govnih.gov The removal of uracil leaves an apurinic/apyrimidinic (AP) site. nih.gov

These AP sites are then processed by AP Endonucleases , which cleave the phosphodiester backbone adjacent to the baseless site, creating a nick in the DNA strand. nih.gov This nick is then a substrate for other enzymes in the BER pathway, including DNA polymerase and DNA ligase, which work to insert the correct nucleotide and seal the strand.

However, the processing of these AP sites is not always flawless and can be a source of mutations. In fact, studies in E. coli have shown that a significant portion of 5-BrU-induced mutagenesis is dependent on the misrepair of these lesions. nih.gov For instance, in mutants deficient in AP endonuclease (xthA mutants), the frequency of 5-BrU-induced mutations is significantly increased, highlighting the crucial role of AP sites in this mutagenic process. nih.gov

Intermolecular Interactions and Structural Perturbations in Nucleic Acids

Stacking Interactions in DNA Dimers (e.g., 5-Bromouracil/Uracil, Cytosine/5-Bromouracil)

The incorporation of 5-bromouracil (5-BrU) into DNA not only affects base pairing but also influences the local structure through altered intermolecular interactions, particularly base stacking. The bromine atom at the 5-position of the uracil ring can enhance stacking interactions with adjacent bases. nih.govrsc.org

Studies have investigated the stacking energies of various pyrimidine dimers, including those containing 5-BrU. These analyses aim to understand if enhanced stacking could stabilize mispairs involving 5-BrU, thereby contributing to its mutagenicity. rsc.org

5-Bromouracil/Uracil (BrU/U) Stacking: Computational studies have explored the potential energy surface of stacked BrU/U dimers. In the gas phase, multiple stable stacked conformations exist, with the global minimum being a face-to-face structure. researchgate.net The interaction energies suggest that BrU/U stacking is stronger than that of a uracil/uracil (U/U) dimer, but this enhanced stacking occurs in geometries that may differ from those found in standard B-form DNA. rsc.org

Cytosine/5-Bromouracil (C/BrU) Stacking: Research indicates that the stacking interaction between cytosine and 5-BrU is particularly strong. rsc.org Gas-phase calculations show that the C/BrU dimer is more strongly bound than a cytosine/thymine (C/T) or cytosine/uracil (C/U) dimer. rsc.org This enhanced stacking is thought to be related to the increased polarizability due to the bromine atom. rsc.org However, in an aqueous environment, which more closely mimics the cellular context, the absolute stacking energies and the differences between the various dimers are reduced. rsc.org

The table below summarizes the relative gas-phase stacking strengths of thymine (T) and uracil (U) compared to 5-BrU (set to 1.00) when paired with different pyrimidine bases.

| Stacking Partner | Relative Stacking Strength of T | Relative Stacking Strength of U |

| Cytosine (C) | 0.78 | 0.73 |

| Thymine (T) | 0.85 | 0.84 |

| Uracil (U) | 0.95 | 0.87 |

This data is based on ZPE-corrected stacking energies of the most strongly-bound dimer conformations in the gas phase. rsc.org

Influence of 5-Bromouracil on DNA Duplex Conformation (e.g., Z-DNA, Wobble Base Pairs)

The incorporation of 5-bromouracil (5-BrU), a thymine analog, into a DNA duplex can significantly influence its local and global conformation. This perturbation arises from the unique stereoelectronic properties of the bromine atom at the C5 position, which alters base pairing and stacking interactions, and can favor alternative DNA structures like Z-DNA and promote the formation of non-canonical base pairs.

One of the notable conformational changes influenced by 5-BrU is the transition from the canonical right-handed B-DNA to the left-handed Z-DNA. This has been demonstrated in studies of oligonucleotides containing 5-BrU. For instance, the deoxyoligonucleotide d(BrU-G-C-G-C-G) was crystallized and its structure analyzed by X-ray diffraction, revealing that the duplex adopts a Z-conformation. oup.comresearchgate.net In this structure, the duplex contains four standard Watson-Crick G-C base pairs and two BrU-G mismatches. oup.comresearchgate.net The formation of Z-DNA is sequence-dependent, often favoring alternating purine-pyrimidine sequences, and the presence of 5-BrU can facilitate this transition. The photoreactivity of 5-BrU within Z-DNA has also been investigated, suggesting that interstrand electron transfer is a key mechanism in its photochemical reactions in this conformation. oup.com The conformation of DNA, including Z-form, is a critical factor in the hydrogen abstraction by the uracil-5-yl radical that forms upon photoirradiation of 5-BrU-substituted DNA. oup.com

Beyond promoting Z-DNA, 5-BrU is well-known for inducing point mutations by mispairing with guanine (G) instead of adenine (A). rsc.org This mispairing often occurs through a "wobble" base pair geometry. oup.comresearchgate.netrsc.orgrcsb.org In a wobble pair, the bases are shifted relative to their positions in a standard Watson-Crick pair, allowing for different hydrogen bonding patterns. In the case of a BrU-G wobble pair, hydrogen bonds are formed between the O2 of 5-BrU and N1 of G, and between N3 of 5-BrU and O6 of G, with both bases remaining in their major tautomeric forms. oup.comresearchgate.netrcsb.org

Nuclear magnetic resonance (NMR) studies on oligonucleotides containing a central BrU-G pair have shown that at a physiological pH of 7.0, the predominant structure is a right-handed B-DNA duplex with the BrU-G pair in a wobble geometry. nih.gov As the pH increases, an equilibrium between the wobble and an ionized Watson-Crick geometry is observed, with a transition midpoint at pH 8.6. nih.gov The stability of the BrU-G wobble pair may be enhanced by stronger base stacking interactions compared to the corresponding T-G or U-G wobble pairs, a factor attributed to the bromine substituent. rsc.org

The influence of 5-BrU extends to more complex DNA structures as well. In four-way Holliday junctions, which are key intermediates in genetic recombination, the substitution of thymine with 5-bromouracil affects the geometry of the junction. georgefox.edunih.gov Specifically, the sequence and the substituent at the pyrimidine position influence the interduplex angle and other conformational variables of the stacked-X form of the junction. georgefox.edunih.gov

Table 1: Influence of 5-Bromouracil on DNA Duplex Conformation

| Feature | Observation | References |

|---|---|---|

| Z-DNA Formation | The oligonucleotide d(BrU-G-C-G-C-G) adopts a Z-DNA conformation in crystallo. | oup.comresearchgate.net |

| Wobble Base Pairing | 5-BrU forms a wobble base pair with guanine (G). | oup.comresearchgate.netrsc.orgrcsb.org |

| Hydrogen Bonding in BrU-G Wobble Pair | O2 of 5-BrU bonds with N1 of G, and N3 of 5-BrU bonds with O6 of G. | oup.comresearchgate.netrcsb.org |

| pH-Dependent Conformation | At pH 7.0, the BrU-G pair is in a wobble geometry within B-DNA. At higher pH, it transitions to an ionized Watson-Crick geometry. | nih.gov |

| Holliday Junction Geometry | Substitution with 5-BrU in a Holliday junction affects the interduplex angle and other conformational parameters. | georgefox.edunih.gov |

Noncovalent Binding and Spin Labeling Studies within DNA Structures

The bromine atom of 5-bromouracil (5-BrU) introduces unique noncovalent interaction capabilities, particularly halogen bonding, which influences its recognition and binding within DNA and with other molecules. Furthermore, derivatives of 5-bromouracil have been synthesized and utilized as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy, providing a powerful tool to study DNA structure and dynamics.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The bromine atom in 5-BrU can participate in such interactions. researchgate.net There is increasing evidence that organic chlorine and bromine atoms can be favorably involved in discrete noncovalent interactions with proteins and ligands, contributing to binding affinity. researchgate.net An analysis of the Protein Data Bank has revealed examples of halogen bonds between 5-bromouracil in nucleic acids and protein residues, highlighting the potential role of this interaction in protein-nucleic acid recognition. nih.gov These interactions are moderately strong and have specific geometric features, confirming that halogenated bases can actively participate in the binding process. nih.gov The stacking interactions of 5-BrU are also a significant aspect of its noncovalent binding, with studies suggesting that 5-BrU stacks more strongly than thymine, which could stabilize mispairs with guanine. rsc.org

5-Bromouracil has served as a precursor for the synthesis of spin labels used in site-directed spin labeling (SDSL) of nucleic acids. hi.ishi.ishi.is SDSL involves attaching a stable radical, typically a nitroxide, to a specific site in a biopolymer to probe its structure and dynamics using EPR spectroscopy. hi.ishi.is One strategy involves the synthesis of a spin-labeled base that can bind noncovalently to an abasic site in a DNA duplex. hi.ishi.is For example, a spin label derived from 5-bromouracil was designed to bind to an abasic site through hydrogen bonding and π-stacking interactions. hi.is

The synthesis of such spin labels often starts with the regioselective alkylation of 5-bromouracil. hi.ishi.is The resulting spin-labeled nucleobase can then be introduced into a DNA duplex containing an abasic site. EPR spectroscopy can monitor the binding of the spin label to the abasic site, providing information on the local environment and dynamics. hi.is The mobility of the noncovalently bound spin label can be compared to that of a covalently attached spin label to confirm binding. hi.is EPR studies have also been conducted on 5-bromouracil itself after irradiation, for instance, with X-rays, to investigate the formation of radicals. dbcls.jpjaea.go.jp

Table 2: Noncovalent Interactions and Spin Labeling Applications of 5-Bromouracil

| Application / Interaction | Description | Key Findings | References |

|---|---|---|---|

| Halogen Bonding | The bromine atom of 5-BrU acts as an electrophile, forming noncovalent bonds with nucleophiles like protein residues. | Contributes to binding affinity in protein-nucleic acid recognition. | researchgate.netnih.gov |

| Stacking Interactions | Enhanced stacking ability of 5-BrU compared to thymine. | May stabilize mutagenic mispairs with guanine. | rsc.org |

| Spin Label Precursor | 5-Bromouracil is a starting material for synthesizing nitroxide spin labels. | Allows for the creation of probes for EPR spectroscopy to study DNA structure and dynamics. | hi.ishi.ishi.is |

| Noncovalent Spin Labeling | Spin labels derived from 5-BrU can bind to abasic sites in DNA. | Provides a method for site-directed spin labeling without covalent attachment, enabling EPR studies of DNA. | hi.ishi.is |

| EPR Studies of Radicals | Irradiation of 5-BrU allows for the study of radical formation using EPR. | Provides insights into the radiation chemistry of 5-BrU. | dbcls.jpjaea.go.jp |

Computational and Theoretical Studies of 5 Bromouracil and Its Analogs

Quantum Mechanical and Molecular Dynamics Simulations

The mutagenic base analog 5-bromouracil (B15302) (5BrU) has been the subject of extensive computational and theoretical investigation to elucidate the mechanisms behind its biological activity. These studies employ sophisticated modeling techniques to understand its electronic structure, stability, and interactions at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Studies utilizing DFT, often with functionals like B3LYP and M06-2X, have been crucial in understanding the structure and reactivity of 5-bromouracil and its derivatives. researchgate.nettandfonline.com For instance, DFT calculations have been employed to determine the molecular structure and regioselectivity of reactions involving 5BrU, with theoretical results showing good agreement with experimental findings. researchgate.net

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are key to understanding reactivity. researchgate.netekb.eg Time-dependent DFT (TD-DFT) calculations have been used to explore the excited states of 5BrU. chemrxiv.orgchemrxiv.org These calculations revealed that in the gas phase, the ¹nπ* state is slightly higher in energy (0.12 eV) than the ¹ππ* state. This energy gap increases significantly to 0.35 eV in an aqueous solution, which suggests that transitions to the ¹nπ* state are not a likely primary relaxation pathway in water. chemrxiv.orgchemrxiv.org

Furthermore, DFT has been used to study the influence of substituents and solvents on the electronic properties of uracil (B121893) derivatives. mdpi.com For example, the electron-withdrawing nature of a nitro group at the 5-position is enhanced in polar solvents, an effect that can be quantified through DFT calculations. mdpi.com

| Environment | Energy Gap (¹nπ* vs ¹ππ*) | Reference |

|---|---|---|

| Gas Phase | 0.12 eV | chemrxiv.orgchemrxiv.org |

| Aqueous Solution | 0.35 eV | chemrxiv.orgchemrxiv.org |

The mutagenicity of 5-bromouracil is often attributed to its ability to exist in different tautomeric forms, particularly the "rare" enol form which can mispair with guanine (B1146940). rsc.org Computational studies have explored the potential energy surfaces (PES) of 5BrU to understand the stability and interconversion of these tautomers. tandfonline.comrsc.orgresearchgate.net A potential energy surface is a multidimensional surface that describes the energy of a molecule as a function of its geometry. iupac.orgmdpi.com

Studies have shown that the presence of the bromine atom can influence the stability of different tautomers. tandfonline.com For example, while the diketo tautomer is generally the most stable, certain substitutions can stabilize other forms. mdpi.com The exploration of the PES for stacked dimers of 5BrU has also been performed, identifying multiple stable minima with low energy barriers between them, indicating significant conformational flexibility. researchgate.net The effect of hydration on the tautomeric equilibrium has also been a focus, with studies simulating the inclusion of explicit water molecules to model the first and second hydration shells. tandfonline.com These calculations help to understand how the local environment within DNA might favor the mutagenic enol tautomer. tandfonline.comrsc.org

The cellular environment is aqueous, making it crucial to account for solvent effects in theoretical calculations. The Polarizable Continuum Model (PCM) is a widely used method to simulate the influence of a solvent on a molecule's properties. mdpi.comresearchgate.netresearchgate.net

In studies of 5-bromouracil and its dimers, PCM has been used in conjunction with DFT to model the effects of water and other solvents. researchgate.netresearchgate.net These calculations have shown that the solvent can significantly alter interaction energies and the relative stability of different conformations. For example, while certain stacked dimers of 5BrU are more stable than their thymine-containing counterparts in the gas phase, this advantage can be nullified or even reversed when aqueous solvent effects are included using PCM. rsc.orgrsc.org TD-DFT calculations using the integral equation formalism polarizable continuum model (IEFPCM) have been instrumental in determining how an aqueous environment alters the energy levels of excited states in 5BrU. chemrxiv.org

Exploration of Potential Energy Surfaces for Tautomeric and Conformational States

Analysis of Interaction Energies and Binding Affinities

Understanding the non-covalent interactions of 5-bromouracil, such as stacking with other nucleobases, is essential for explaining its biological consequences.

Base stacking plays a critical role in the stability of the DNA double helix. It has been hypothesized that enhanced stacking of 5BrU compared to thymine (B56734) could stabilize mispairs with guanine, contributing to its mutagenicity. rsc.orgresearchgate.net Computational studies have rigorously tested this hypothesis by calculating the interaction energies of various stacked pyrimidine (B1678525) dimers involving 5BrU. rsc.orgresearchgate.net

Using methods like DFT (specifically the M06-2X functional, which is well-suited for non-covalent interactions) and higher-level theories like MP2 and CCSD(T), researchers have analyzed the potential energy surfaces of dimers such as BrU/BrU, C/BrU, and T/BrU. researchgate.netresearchgate.net In the gas phase, some 5BrU-containing dimers exhibit stronger binding energies than the corresponding thymine dimers. rsc.orgrsc.org For instance, the zero-point-corrected binding energy difference in favor of C/BrU over C/T was found to be 3.1 kcal/mol. rsc.org However, these studies also found that the most stable structures in the gas phase may not be geometrically relevant to DNA. When considering solvent effects and enthalpy, the stacking advantage of 5BrU is largely diminished. rsc.org Therefore, current computational evidence does not strongly support the idea that enhanced stacking is the primary mechanism for 5BrU's mutagenicity. researchgate.netrsc.org

| Dimer Pair Comparison | Binding Energy Difference in favor of 5BrU (kcal/mol) | Reference |

|---|---|---|

| C/BrU vs C/T | 3.1 | rsc.org |

| T/BrU vs T/T | 1.7 | rsc.orgrsc.org |

| U/BrU vs U/T | 0.5 | rsc.org |

The vertical ionization energy (VIE) is the energy required to remove an electron from a molecule without altering its geometry. This property is relevant to understanding the behavior of molecules upon irradiation and their susceptibility to oxidative damage. Theoretical calculations provide a powerful tool for predicting VIEs.

For 5-bromouracil, DFT calculations in an aqueous solution have predicted a VIE of 6.82 eV. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net This theoretical value shows excellent agreement with experimental results obtained from time-resolved photoelectron spectroscopy, which place the onset of the photoelectron signal at approximately 6.8 eV. chemrxiv.orgrsc.orgresearchgate.net This consistency between theory and experiment validates the computational models used and enhances their predictive power for studying related biomolecules. rsc.orgresearchgate.net Further theoretical studies have also investigated the ionization potentials of other halouracils, providing insights into how different halogen substitutions affect this fundamental electronic property. researchgate.net

Computational Assessment of Stacking Interactions in Pyrimidine Dimers

Simulation of Electron Attachment and Photochemical Dynamics

Computational and theoretical studies have provided deep insights into the complex processes that occur when 5-bromouracil (5-BrU) interacts with low-energy electrons and ultraviolet light. These simulations are crucial for understanding its role as a radiosensitizer, where it can enhance the damage to DNA upon irradiation. The primary mechanisms of interest are the attachment of an electron to form a transient negative ion and the subsequent photochemical dynamics, including bond cleavage.

The attachment of low-energy electrons is a critical initial step in the radiosensitizing action of 5-bromouracil. Due to its significant dipole moment, 5-bromouracil can capture an electron in a diffuse, non-valence orbital to form a dipole-bound state. rsc.orgnih.gov This process is particularly relevant in a biological environment, where water molecules can mediate and influence the outcome.

Theoretical modeling and experimental studies on microhydrated 5-bromouracil clusters have shown that the presence of water molecules significantly impacts the electron attachment process. acs.org The interaction of low-energy electrons with hydrated 5-bromouracil leads to the evaporation of water molecules, which serves as a measure of the energy transferred to the solvent cluster. acs.org This energy transfer is notably higher for 5-bromouracil compared to uracil or 5-fluorouracil. acs.org

Simulations indicate that the dipole-bound anion can act as a "doorway" or gateway state for dissociative electron attachment (DEA). nih.govmdpi.com In this two-step mechanism, the electron is first trapped by the long-range dipole potential of the molecule. Subsequently, a transition to a dissociative valence anion state can occur, often facilitated by vibrational coupling, a process known as a vibrational Feshbach resonance (VFR). nih.gov In the context of hydrated complexes, water-bound states can act as the initial doorway, with the electron transfer to the nucleobase happening on an ultrafast timescale. nih.gov Theoretical calculations have identified a dipole-bound state for 5-bromouracil, alongside a bound π* anion and several resonance states (π* and σ), which can all play a role in the initial electron capture and subsequent dissociation. rsc.org At near-zero electron energies, an interplay between the dipole-bound, π₁, and σ* states is expected to govern the DEA process. rsc.org

Table 1: Calculated Anion States of 5-Bromouracil This interactive table summarizes the types of negative ion states of 5-bromouracil as determined by theoretical calculations.

| Anion State Type | Description | Role in Electron Attachment | Reference |

|---|---|---|---|